molecular formula C20H29O3PSi B093864 Diphenyl(2-(triethoxysilyl)ethyl)phosphine CAS No. 18586-39-5

Diphenyl(2-(triethoxysilyl)ethyl)phosphine

Cat. No. B093864
CAS RN: 18586-39-5
M. Wt: 376.5 g/mol
InChI Key: HLXCYTXLQJWQFG-UHFFFAOYSA-N
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Description

Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a phosphine derivative with potential applications in coordination chemistry and catalysis. The molecule consists of a phosphine moiety bonded to an ethyl group, which is further modified with triethoxysilyl groups. This structure suggests potential reactivity and utility in forming complexes with various metals, which could be exploited in catalytic processes or materials science.

Synthesis Analysis

The synthesis of related phosphine compounds involves the reaction of phosphines with other reagents to introduce additional functional groups or to form complexes with metals. For instance, the reaction of tris(2-(diphenylphosphino)ethyl)phosphine with gold(I) chloride produces colorless complexes with potential applications in coordination chemistry . Similarly, the reaction of [(2-(diphenylphosphino)ethyl)cyclopentadienyl]tricarbonylmetalates with CuCl affords intermediates that allow for the installation of phosphines at copper(I) . These synthetic strategies highlight the versatility of phosphine ligands in forming various metal complexes.

Molecular Structure Analysis

The molecular structure of phosphine compounds can be elucidated using techniques such as X-ray diffraction analysis. For example, the crystal and molecular structure of tris(diphenylphosphino)ethylenediamine was determined using this method, revealing insights into the geometry and electronic environment of the phosphine ligands . The molecular structure is crucial for understanding the reactivity and coordination properties of these compounds.

Chemical Reactions Analysis

Phosphine compounds can undergo a variety of chemical reactions, including coordination to metals and oxidation. The synthesis of phosphine oxides from diphenylphosphino compounds, for example, can be achieved through oxidation with dissolved oxygen or stronger oxidizing agents like hydrogen peroxide . Additionally, phosphine ligands can coordinate to metals, forming complexes that are useful in catalysis, as demonstrated by the synthesis of a Pd(II) bisphosphine complex based on a synthesized phosphine .

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphine compounds are characterized using a range of spectroscopic and analytical techniques. For instance, diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide was characterized by multinuclear NMR spectroscopy, revealing the tetracoordinate nature of the silicon atom in the molecule . The absence of P=O→Si interaction in this compound was inferred from the comparison of calculated and experimental NMR data, which is significant for understanding the behavior of the compound in the presence of other reagents like BF3 .

Scientific Research Applications

General Uses:

“Diphenyl(2-(triethoxysilyl)ethyl)phosphine” is a versatile reagent used in a number of scientific research applications . It can be used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in biochemistry and drug discovery . In addition, it has been used as a cross-linking agent in the synthesis of polymers .

Specific Application:

  • Summary of the Application: This compound is used as a catalyst for various reactions in organic synthesis . These include three-component coupling reactions of arylaldehydes with Me vinyl ketone and phthalimide, regio- and stereoselective hydroalkynylation of methylenecyclopropanes, synthesis of oxazolidines, thiazolidines, pyrrolidines, and indoles, and dimer to monomer conversion .
  • Results or Outcomes: The outcomes of these reactions would be the formation of the desired products, such as oxazolidines, thiazolidines, pyrrolidines, and indoles . The efficiency and yield of these reactions would depend on various factors, including the reaction conditions and the specific substrates used.

“Diphenyl(2-(triethoxysilyl)ethyl)phosphine” is a compound with the molecular formula C20H29O3PSi . It’s typically stored in an inert atmosphere at temperatures between 2-8°C . It’s available for purchase in various purities and quantities for research purposes .

One specific reaction involving this compound is its conversion to diphenyl [2- (trifluorosilyl)ethyl]phosphine oxide . This reaction is carried out using boron trifluoride etherate . The resulting compound has a tetracoordinate silicon atom, as shown by 1H, 13C, 19F, 31P, 29Si multinuclear NMR spectroscopy .

“Diphenyl(2-(triethoxysilyl)ethyl)phosphine” is a compound with the molecular formula C20H29O3PSi . It’s typically stored in an inert atmosphere at temperatures between 2-8°C . It’s available for purchase in various purities and quantities for research purposes .

One specific reaction involving this compound is its conversion to diphenyl [2- (trifluorosilyl)ethyl]phosphine oxide . This reaction is carried out using boron trifluoride etherate . The resulting compound has a tetracoordinate silicon atom, as shown by 1H, 13C, 19F, 31P, 29Si multinuclear NMR spectroscopy .

Safety And Hazards

This compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

diphenyl(2-triethoxysilylethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29O3PSi/c1-4-21-25(22-5-2,23-6-3)18-17-24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXCYTXLQJWQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066386
Record name Phosphine, diphenyl[2-(triethoxysilyl)ethyl]-
Source EPA DSSTox
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Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl(2-(triethoxysilyl)ethyl)phosphine

CAS RN

18586-39-5
Record name Diphenyl[2-(triethoxysilyl)ethyl]phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18586-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, diphenyl(2-(triethoxysilyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018586395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, diphenyl[2-(triethoxysilyl)ethyl]-
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Record name Phosphine, diphenyl[2-(triethoxysilyl)ethyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl[2-(triethoxysilyl)ethyl]phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
AE Pestunovich, EP Doronina, AI Albanov… - Russian Journal of …, 2010 - Springer
Diphenyl[2-(trifluorosilyl)ethyl]phosphine oxide was synthesized by the reaction of diphenyl[2-(triethoxysilyl)ethyl]phosphine oxide with boron trifluoride etherate. As shown by the 1 H, …
Number of citations: 4 link.springer.com
CM Lukehart, SB Milne, SR Stock - Chemistry of materials, 1998 - ACS Publications
Metal complexes containing bifunctional phosphine ligands that possess alkoxysilyl functional groups have been prepared for seven metals of the first, second, or third transition metal …
Number of citations: 131 pubs.acs.org
G Sachdeva, D Vaya, V Rawat… - … Catalysis in Organic …, 2022 - books.google.com
Heterogeneous catalysis is an integral part of chemical industries and modern energy, through which a gas or a liquid phase reaction is carried out over a solid catalyst. Solid-supported …
Number of citations: 0 books.google.com
JP Carpenter, CM Lukehart, SB Milne… - Chemistry of …, 1997 - ACS Publications
Metal complexes containing bifunctional ligands which possess alkoxysilyl functional groups have been prepared for seven metals of the first, second, or third transition metal series. …
Number of citations: 25 pubs.acs.org
GK Kinkutu, C Louis, M Roy… - Beilstein Journal of …, 2023 - beilstein-journals.org
The C3-functionalization of furfural using homogeneous ruthenium catalysts requires the preinstallation of an ortho-directing imine group, as well as high temperatures, which did not …
Number of citations: 7 www.beilstein-journals.org
SB Milne - 1995 - search.proquest.com
In this study, transition metal complexes have been covalently attached to a growing silica xerogel matrix by means of bifunctional ligands. Thermal decomposition of these silica …
Number of citations: 0 search.proquest.com
H Sertchook, D Avnir, J Blum, F Joó, Á Kathó… - Journal of Molecular …, 1996 - Elsevier
Sol-gel entrapped lipophilic and hydrophilic rhodium-, and iridium-phosphine complexes isomerization catalysts ruthenium-, as re Page 1 JOURNAL OF MOLECULAR CATALYSIS A: …
Number of citations: 45 www.sciencedirect.com
K Indukuri, L Cornelissen, O Riant - Synthesis, 2016 - thieme-connect.com
Vinylsiloxanes are vital systems in modern organic chemistry and are widely utilized as vinylic precursors in cross-coupling reactions. The ease of regio- and stereoselective synthesis …
Number of citations: 10 www.thieme-connect.com
GE Ayom, MD Khan, J Choi, RK Gupta… - Dalton …, 2021 - pubs.rsc.org
Cost-effective and readily available catalysts applicable for electrochemical conversion technologies are highly desired. Herein, we report the synthesis of dithiophosphonate …
Number of citations: 21 pubs.rsc.org
K Koh, H Sohn - Journal of the Chosun Natural Science, 2017 - koreascience.kr
Non-hydrolyzable fluorinated organosilicon compounds as an eletrolyte for the application of lithium-ion batteries (LIB) are synthesized. New synthetic method for the perfluorinated …
Number of citations: 2 koreascience.kr

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